Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS No.: 1256817-19-2
Cat. No.: VC15979458
Molecular Formula: C8H6FN3O2
Molecular Weight: 195.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256817-19-2 |
|---|---|
| Molecular Formula | C8H6FN3O2 |
| Molecular Weight | 195.15 g/mol |
| IUPAC Name | methyl 5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H6FN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12) |
| Standard InChI Key | LTLCSMUVOGRSBX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C=C(C=NC2=NN1)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrazolo[3,4-b]pyridine system, where the pyrazole ring (positions 1–3) is fused to the pyridine ring (positions 4–6). The fluorine atom at position 5 introduces electronegativity, influencing electron distribution and hydrogen-bonding capacity, while the methyl ester at position 3 provides a hydrolyzable moiety for prodrug strategies. The tautomeric equilibrium between 1H- and 2H-forms is resolved in favor of the 1H-isomer due to steric and electronic stabilization .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆FN₃O₂ |
| Molecular Weight (g/mol) | 195.15 |
| SMILES | COC(=O)C1=NN2C(=NC=C2F)C=C1 |
| LogP | ~1.2 (predicted) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (N, O atoms) |
Spectral Data
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¹H NMR (DMSO-d₆): δ 8.45 (d, J=2.4 Hz, 1H, H-4), 8.12 (dd, J=9.0, 2.4 Hz, 1H, H-6), 4.05 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃) .
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¹³C NMR: δ 165.2 (COOCH₃), 155.6 (C-5, d, J=245 Hz, C-F), 148.3 (C-3a), 132.1 (C-7a), 124.8 (C-4), 118.9 (C-6), 52.8 (OCH₃) .
Synthetic Methodologies
Cyclization of 3-Aminopyrazole Derivatives
A common route involves cyclizing 3-aminopyrazole precursors with carbonyl-containing electrophiles. For example, 5-fluoro-3-aminopyrazole reacts with methyl propiolate under acidic conditions to form the pyridine ring via a [3+3] cycloaddition . This method mirrors the synthesis of analogous nitrile derivatives described in WO2012028645A1 , where trifluoroacetic acid (TFA) catalyzes cyclization at 80–140°C in dioxane.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Amino-5-fluoropyrazole, methyl propiolate, TFA, dioxane, 110°C, 48h | 68% |
| 2 | Esterification with SOCl₂/MeOH | 92% |
Alternative Pathways
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From Nicotinic Acid Derivatives: A patent route for 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves dechlorination of nicotinic acid derivatives, amide formation, and cyclization. Adapting this, the methyl ester could be introduced via esterification of a carboxylic acid intermediate .
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Microwave-Assisted Synthesis: Reducing reaction times from 72h to 2h using microwave irradiation (150°C) improves efficiency, as demonstrated for related pyrazolopyridines .
Biomedical Applications
Kinase Inhibition
The methyl ester derivative serves as a precursor for carboxylic acid analogs, which exhibit potent kinase inhibitory activity. For instance, 1H-pyrazolo[3,4-b]pyridines with C3 carboxylates show IC₅₀ values <10 nM against Abl1 and FLT3 kinases . The fluorine atom enhances binding affinity by forming halogen bonds with kinase hinge regions.
Anticancer Activity
In vitro studies on leukemia cell lines (e.g., K562) reveal apoptosis induction at micromolar concentrations (EC₅₀ = 2.1 µM) . The ester group improves cell permeability compared to carboxylic acids, though hydrolysis in serum limits bioavailability.
Stability and Reactivity
Hydrolytic Stability
The methyl ester undergoes slow hydrolysis in physiological conditions (t₁/₂ = 8h in PBS, pH 7.4), generating the bioactive carboxylic acid. This property is exploitable in prodrug design, as demonstrated in kinase inhibitor formulations .
Functionalization
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N1 Substitution: Alkylation at N1 (e.g., with methyl iodide) modulates solubility and target selectivity .
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C6 Modification: Bromination at C6 (using NBS) enables cross-coupling reactions (e.g., Suzuki-Miyaura) for library synthesis .
Industrial and Regulatory Landscape
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